Phccc is classified as a synthetic organic compound, specifically belonging to the category of ureas. Its structure features a phenyl group and a cyclopropyl moiety, which contribute to its unique chemical properties and biological activities. The compound is often studied for its interactions with biological systems, making it a subject of interest in pharmaceutical research.
Phccc can be synthesized through several methodologies, primarily involving the reaction of phenyl isocyanate with cyclopropylcarboxylic acid derivatives. The synthesis typically follows these steps:
The synthesis requires careful control of temperature and reaction time to ensure optimal yield and minimize by-products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Phccc has a molecular formula of CHNO, with a molar mass of approximately 218.25 g/mol. The compound features:
The three-dimensional structure of Phccc can be visualized using computational modeling software, which allows for an analysis of its conformational flexibility and potential interaction sites with biological targets.
Phccc undergoes various chemical reactions that are significant for its application in medicinal chemistry:
The kinetics of these reactions can be studied using spectrophotometric methods to monitor changes in concentration over time. Reaction mechanisms can be elucidated through computational chemistry approaches.
Phccc exhibits its pharmacological effects primarily through modulation of specific biological pathways. It is believed to interact with enzyme systems involved in metabolic processes, potentially acting as an inhibitor or modulator.
Data from in vitro studies indicate that Phccc shows promise as a therapeutic agent in cancer treatment by inducing apoptosis in malignant cells.
Relevant data from stability studies suggest that Phccc maintains its integrity under standard storage conditions for extended periods.
Phccc has several scientific uses, particularly in drug discovery and development:
The identification of (±)-PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) in 2003 marked a watershed in group III metabotropic glutamate receptor pharmacology. Prior to its discovery, research was hampered by the lack of subtype-selective ligands for mGluR4, -6, -7, and -8 receptors. Through targeted screening, researchers found that the negative enantiomer, (-)-PHCCC, functioned as a positive allosteric modulator (PAM) exclusively for mGluR4, exhibiting negligible activity at other group III receptors (mGluR6, -7b, -8a) or group I/II subtypes [1]. Crucially, (-)-PHCCC demonstrated two distinct mechanisms: (1) enhancement of agonist (L-AP4) potency/efficacy, and (2) direct receptor activation at higher concentrations with low intrinsic efficacy [1] [7].
Chimeric receptor studies localized its binding site within the transmembrane domain—a revelation that established allosteric modulation as a viable targeting strategy for class C GPCRs [1]. Functionally, (-)-PHCCC exhibited neuroprotective effects in cortical neuron cultures, reducing toxicity induced by β-amyloid peptide and NMDA. This protection was additive with mGluR1 antagonists and blocked by group III antagonists (e.g., MSOP), confirming mGluR4-specific activity [1].
Table 1: Selectivity Profile of (-)-PHCCC Across mGluR Subtypes
mGluR Subtype | Activity of (-)-PHCCC | Maximum Efficacy |
---|---|---|
mGluR4 | Positive Allosteric Modulation | Enhanced agonist response |
mGluR1b | Partial Antagonism | ~30% inhibition |
mGluR2/3/5/6/7/8 | No significant activity | Not applicable |
PHCCC became a foundational tool compound for elucidating the biophysical principles of allosteric modulation in mGluRs. Its mechanism involves binding to a topographically distinct site within the receptor’s 7-transmembrane (7TM) domain, inducing conformational changes that:
Electrophysiological studies in rat brain slices revealed PHCCC’s physiological relevance: it potentiated L-AP4-mediated inhibition of GABA release at striatopallidal synapses—a key circuit dysregulated in Parkinson’s disease [7]. This synaptic modulation occurred at concentrations (EC50 ~1.5 μM) achievable in vivo, validating target engagement.
Table 2: Electrophysiological Effects of PHCCC at Striatopallidal Synapses
Condition | Inhibitory Post-Synaptic Current (IPSC) Amplitude | Mechanistic Insight |
---|---|---|
L-AP4 (EC20) alone | ~20% reduction | Baseline agonist effect |
L-AP4 (EC20) + PHCCC (10μM) | ~60% reduction | Potentiation of mGluR4 |
PHCCC alone (30μM) | ~25% reduction | Direct receptor activation |
Despite its pioneering role, PHCCC faced pharmacological limitations that spurred scaffold optimization:
These challenges drove rational medicinal chemistry efforts. Key structural modifications included:
Second-generation compounds like ADX88178 demonstrated in vivo efficacy in Parkinsonian models at 3–10 mg/kg, reversing haloperidol-induced catalepsy and synergizing with L-DOPA without exacerbating dyskinesias [9] [10]. This validated mGluR4 PAMs as viable non-dopaminergic therapeutics. Crucially, optimized scaffolds retained PHCCC’s allosteric binding mode while achieving drug-like properties.
Table 3: Evolution from PHCCC to Second-Generation mGluR4 PAMs
Parameter | (-)-PHCCC | ADX88178 | Improvement Factor |
---|---|---|---|
mGluR4 PAM EC50 (FLIPR) | 1.2 μM | 3.5 nM | 340-fold |
mGluR1 Activity | Antagonist (30%) | No activity | Specificity achieved |
Oral Bioavailability | Not reported | >80% | Clinically viable |
In Vivo ED50 (PD models) | >30 mg/kg | 3 mg/kg | 10-fold efficacy gain |
Compounds Cited in Article:
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1